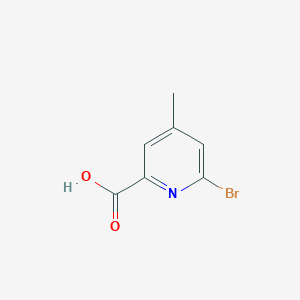

6-Bromo-4-methylpicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-methylpicolinic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinic acid, where the bromine atom is substituted at the 6th position and a methyl group at the 4th position on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylpicolinic acid can be achieved through several methods. One common approach involves the bromination of 4-methylpicolinic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 6th position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, aryl/heteroaryl boronic acids, base (e.g., Na₂CO₃).

-

Conditions : 80–100°C in tetrahydrofuran (THF)/water (3:1) under inert atmosphere .

-

Products : 4-Methyl-6-(substituted aryl)picolinic acid derivatives.

Buchwald-Hartwig Amination

-

Reagents : Palladium catalyst (e.g., Pd₂(dba)₃), Xantphos ligand, amines.

-

Conditions : 100–120°C in toluene, 12–24 hours.

-

Products : Amino-substituted picolinic acids.

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions.

Kinetic Analysis

A study on structurally similar 6-methylpicolinic acid revealed:

| Parameter | Value |

|---|---|

| Rate constant (k, 150°C) | 1.0 × 10⁻³ s⁻¹ |

| Activation energy (Eₐ) | ~95 kJ/mol |

| pH dependence | Follows a bell-shaped curve with maximum rate at pH 4–5 . |

For 6-bromo-4-methylpicolinic acid, the electron-withdrawing bromine substituent likely accelerates decarboxylation compared to non-brominated analogs .

Oxidation and Reduction

Oxidation of the Methyl Group

-

Reagents : KMnO₄ (aqueous H₂SO₄).

-

Conditions : Reflux, 6–8 hours.

-

Products : 4-Carboxy-6-bromopicolinic acid (via oxidation to carboxylic acid) .

Reduction of the Carboxylic Acid

-

Reagents : LiAlH₄.

-

Conditions : Anhydrous diethyl ether, 0–5°C.

-

Products : 6-Bromo-4-(hydroxymethyl)pyridine.

Mechanistic Insights

-

Electrophilic Substitution : Bromine’s electron-withdrawing effect directs incoming nucleophiles to the para position relative to itself.

-

Decarboxylation Pathway : Proceeds via a zwitterionic transition state, stabilized by resonance with the pyridine ring .

Industrial and Research Relevance

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

6-Bromo-4-methylpicolinic acid serves as a critical building block in the synthesis of more complex organic molecules and heterocycles. Its structure allows for various chemical reactions, such as:

- Suzuki-Miyaura Coupling : This reaction can produce diverse substituted picolinic acid derivatives, which are valuable in medicinal chemistry.

- Bromination Reactions : The compound can be synthesized via bromination of 4-methylpicolinic acid using bromine or N-bromosuccinimide under controlled conditions.

Biological Studies

The compound's structural similarity to picolinic acid suggests potential interactions with biological pathways. Notably, it may interact with zinc finger proteins, which are crucial in regulating gene expression and cellular functions. Although specific pathways affected by this compound are not fully elucidated, preliminary studies indicate its role in biochemical processes relevant to cellular functions .

Pharmaceutical Development

Research indicates that derivatives of this compound may exhibit inhibitory effects on metallo-beta-lactamases, enzymes that confer antibiotic resistance. Studies have shown that isosteres derived from dipicolinic acid, including those related to this compound, can inhibit these enzymes effectively, highlighting their potential in developing new antibiotics .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the function of these proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-6-methylpicolinic acid

- 6-Methylpicolinic acid

- 4-Methylpicolinic acid

Uniqueness

6-Bromo-4-methylpicolinic acid is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

6-Bromo-4-methylpicolinic acid is a derivative of picolinic acid characterized by the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol. This compound has garnered attention due to its potential biological activities, particularly its interactions with various biological pathways and its structural similarities to other bioactive compounds.

Chemical Structure and Properties

The unique structure of this compound, featuring a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring, contributes to its distinct chemical properties. This specific arrangement influences its reactivity and potential biological activities compared to other related compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H6BrNO2 | Bromine at 6th position, methyl at 4th position |

| 4-Methylpicolinic Acid | C7H7NO2 | Lacks bromine substitution; simpler structure |

| 6-Bromo-3-methylpicolinic acid | C7H6BrNO2 | Bromine at the 3rd position; different reactivity |

| 6-Bromo-5-methylpicolinic acid | C7H6BrNO2 | Bromine at the 5th position; distinct properties |

Target Interaction

As a derivative of picolinic acid, this compound is believed to interact with zinc finger proteins (ZFPs) , which are crucial in various cellular processes including gene expression regulation and DNA binding. The interaction with ZFPs may disrupt their function, potentially influencing multiple biochemical pathways.

Biochemical Pathways

While specific pathways affected by this compound are not fully elucidated, its structural similarity to picolinic acid suggests a role in various biochemical processes. Picolinic acid is known for its involvement in metal ion chelation and modulation of cellular signaling pathways.

Research Findings

Recent studies have highlighted the potential of this compound in scientific research:

- Fragment-Based Drug Discovery : Research has utilized fragment-based approaches to identify compounds that inhibit metallo-beta-lactamases, with derivatives similar to picolinic acid showing promise in this area .

- Biological Activity Studies : The compound has been implicated in studies examining its effects on cellular functions, although detailed mechanisms remain under investigation. Its ability to act as a building block in synthesizing more complex organic molecules further underscores its relevance in medicinal chemistry.

Case Studies

A notable study explored the inhibition of metallo-beta-lactamases by dipicolinic acid isosteres, which included derivatives related to picolinic acids. The findings indicated varying inhibitory effects on different enzymes, suggesting that structural modifications can significantly impact biological activity .

Propiedades

IUPAC Name |

6-bromo-4-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONKQCUWHWALON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.